4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an oxetane ring attached via an oxygen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an oxetane derivative to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its pyrimidine core is a common motif in many biologically active molecules, and the oxetane ring can enhance the compound’s stability and bioavailability .
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials. Its unique structural properties contribute to the mechanical strength and thermal stability of these materials .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can enhance the compound’s binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptor sites, modulating biological pathways.
Comparison with Similar Compounds
4,6-Dimethyl-2-hydroxypyrimidine: Lacks the oxetane ring, making it less stable and less versatile in chemical reactions.
4,6-Dimethyl-2-mercaptopyrimidine:
Uniqueness: 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine is unique due to the presence of the oxetane ring, which imparts additional stability and reactivity
Properties
IUPAC Name |
4,6-dimethyl-2-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(2)11-9(10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYNZZFIJKKGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2COC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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